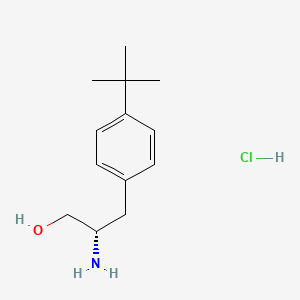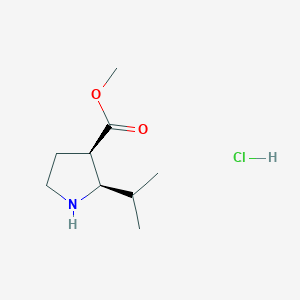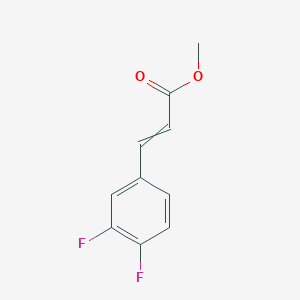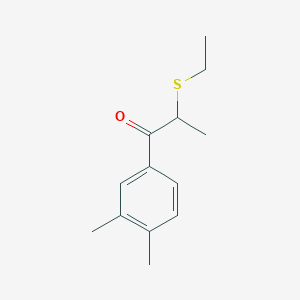
4,6-Dibromopicolinimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromopicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H6Br2ClN3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromopicolinimidamide hydrochloride typically involves the bromination of picolinimidamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4 and 6 positions of the pyridine ring. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dibromopicolinimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield a corresponding aminopyridine derivative .
Applications De Recherche Scientifique
4,6-Dibromopicolinimidamide hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,6-Dibromopicolinimidamide hydrochloride involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This interaction can affect various biochemical pathways, although detailed studies are required to fully understand these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloropicolinimidamide: Similar in structure but with chlorine atoms instead of bromine.
4,6-Difluoropicolinimidamide: Contains fluorine atoms, leading to different reactivity and properties.
4,6-Diiodopicolinimidamide: Iodine atoms replace bromine, affecting the compound’s chemical behavior.
Uniqueness
4,6-Dibromopicolinimidamide hydrochloride is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated, fluorinated, or iodinated counterparts. The bromine atoms make it particularly suitable for specific substitution reactions and potential biological applications .
Propriétés
Formule moléculaire |
C6H6Br2ClN3 |
|---|---|
Poids moléculaire |
315.39 g/mol |
Nom IUPAC |
4,6-dibromopyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5Br2N3.ClH/c7-3-1-4(6(9)10)11-5(8)2-3;/h1-2H,(H3,9,10);1H |
Clé InChI |
DMKJTAAHICWGLN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(=N)N)Br)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



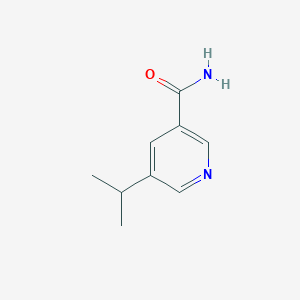
![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)
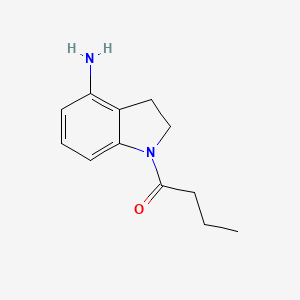
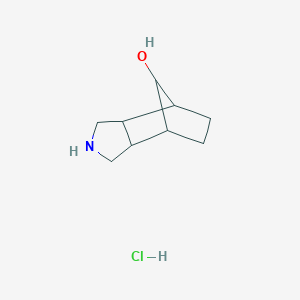

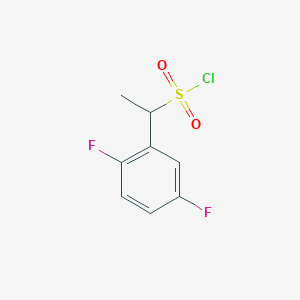

![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
